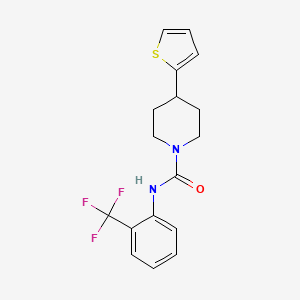

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(thiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have potential as an anti-inflammatory and neuroprotective agent.

Wissenschaftliche Forschungsanwendungen

Discovery and Optimization of Compounds

Inhibitors of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) identified piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which are derived from high-throughput screening. These compounds show potential in vivo effects for various disease models.

Anti-Angiogenic and DNA Cleavage Activities : Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. These compounds also demonstrated DNA cleavage abilities.

Enzyme Inhibitory Activity : The study by Cetin et al. (2021) explored 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, examining their inhibitory activities against various enzymes. Some of these derivatives showed potent inhibition, indicating potential for further pharmacological studies.

Imaging and Diagnostic Applications

- PET Imaging of Microglia : A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound could be a noninvasive tool for imaging reactive microglia and disease-associated microglia in various neuropsychiatric disorders.

Therapeutic Potential

Glycine Transporter 1 Inhibition : Research by Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 inhibitor. This compound showed favorable pharmacokinetics and potential for therapeutic applications.

CCR5 Antagonists for HIV-1 : Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity. This compound demonstrated efficacy in inhibiting the replication of CCR5-using HIV-1 clinical isolates.

Other Applications

Antiproliferative Activities : Harishkumar et al. (2018) synthesized novel quinoline derivatives with antiproliferative activities against various human cancer cell lines.

Synthesis and Characterization of Heterocyclic Compounds : Mohareb et al. (2004) conducted a study focusing on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and explored their reactivity towards various nitrogen nucleophiles.

Eigenschaften

IUPAC Name |

4-thiophen-2-yl-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c18-17(19,20)13-4-1-2-5-14(13)21-16(23)22-9-7-12(8-10-22)15-6-3-11-24-15/h1-6,11-12H,7-10H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOLHYJPIJOAQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B2406976.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2406983.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)